molecular formula C23H32N4O B565466 Desethylcarbamoyl Cabergoline-d5 CAS No. 1316849-28-1

Desethylcarbamoyl Cabergoline-d5

Cat. No.: B565466
CAS No.: 1316849-28-1
M. Wt: 385.567
InChI Key: JJTHJEHDIBAMMM-MQWWPDKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Desethylcarbamoyl Cabergoline-d5 involves several steps, starting from the precursor Cabergoline. The process typically includes the following steps:

Industrial production methods for this compound are similar to those used for Cabergoline, with additional steps for deuteration. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) and reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .

Chemical Reactions Analysis

Desethylcarbamoyl Cabergoline-d5 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted analogs .

Scientific Research Applications

Desethylcarbamoyl Cabergoline-d5 has a wide range of scientific research applications:

Mechanism of Action

Desethylcarbamoyl Cabergoline-d5 exerts its effects by acting as a dopamine receptor agonist. It primarily targets the dopamine D2 receptors, leading to the inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations. This, in turn, blocks the IP3-dependent release of calcium from intracellular stores, reducing prolactin secretion from lactotrophs in the anterior pituitary . Additionally, it may induce autophagic cell death by activating dopamine D5 receptors .

Comparison with Similar Compounds

Desethylcarbamoyl Cabergoline-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

    Cabergoline: The parent compound, used primarily for its dopamine agonist properties.

    Dimethyl Cabergoline: A derivative with additional methyl groups.

    Cabergoline N-Oxide: An oxidized form of Cabergoline.

    Dihydro Cabergoline: A reduced form of Cabergoline.

These compounds share similar dopamine receptor agonist properties but differ in their chemical structure and specific applications.

Properties

IUPAC Name

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19-,21-/m1/s1/i1D2,4D,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTHJEHDIBAMMM-MQWWPDKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NCCCN(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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